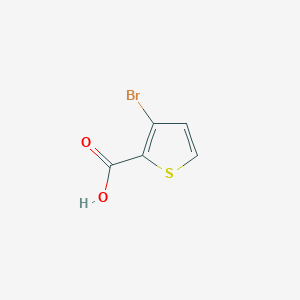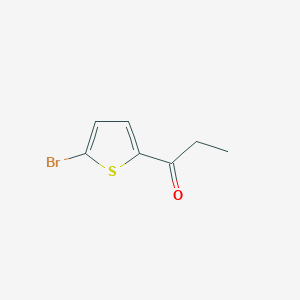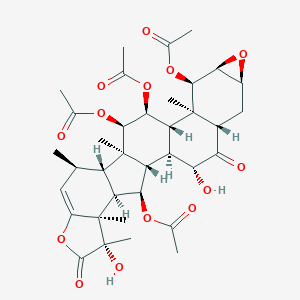
3-Bromothiophene-2-carboxylic acid
Overview
Description
3-Bromothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Products: Carboxylate derivatives and alcohols
Scientific Research Applications
3-Bromothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromothiophene-2-carboxylic acid largely depends on its chemical reactivity. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The carboxylic acid group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-thiophenecarboxylic acid
- 5-Bromothiophene-3-carboxylic acid
- 4-Bromo-3-thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid
Uniqueness
3-Bromothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized thiophene derivatives and other heterocyclic compounds .
Properties
IUPAC Name |
3-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLWBUTTMNMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372328 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-64-0 | |
| Record name | 3-Bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Bromothiophene-2-carboxylic acid?
A1: this compound serves as a valuable precursor in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. For instance, it plays a crucial role in the Hurtley reaction, enabling the preparation of pyridyl thienopyridines like 5-phenyl-7-(pyridin-2-yl)thieno[2,3-c]pyridine (L1) []. This reaction involves condensing the acid with diketones, followed by ring closure and cross-coupling reactions.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both a bromine atom and a carboxylic acid group on the thiophene ring significantly influences the reactivity of this compound. The bromine atom allows for further functionalization via metal-halogen exchange reactions, enabling the generation of organolithium species []. These reactive intermediates can then be utilized in various transformations, such as additions to electrophiles like chalcogenoxanthones []. Meanwhile, the carboxylic acid group offers a site for further derivatization and can participate in hydrogen bonding interactions [, ].
Q3: Can you provide examples of heterocyclic systems synthesized using this compound?
A3: Researchers have successfully employed this compound in the synthesis of diverse heterocyclic systems. One example includes its application in creating benzo[c]coumarin derivatives []. The Hurtley condensation of this compound with resorcinols provides access to a library of fluorescent dyes with tunable properties []. Additionally, it serves as a building block for synthesizing cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine, exhibiting interesting supramolecular architectures stabilized by hydrogen bonds and halogen bonds [].
Q4: What analytical techniques are typically used to characterize this compound and its derivatives?
A4: Characterization of this compound and its derivatives commonly involves techniques like single-crystal X-ray diffraction to determine their solid-state structures []. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating their chemical structures and purity. For compounds exhibiting interesting photophysical properties, UV-Vis absorption and fluorescence spectroscopy are employed to investigate their optical behavior [].
Q5: Are there any reported challenges or limitations associated with the use of this compound in synthesis?
A5: While a versatile building block, the use of this compound can present certain challenges. For instance, the overall yields of reactions involving this compound can vary significantly depending on the specific transformation and reaction conditions. In some cases, achieving high yields may require optimization of reaction parameters and careful control of reaction conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














